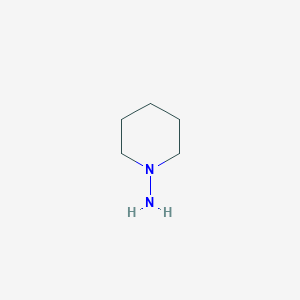![molecular formula C12H30N4 B145853 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine CAS No. 137946-03-3](/img/structure/B145853.png)
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine, also known as Spm4-ABD, is a small molecule that has been gaining attention in scientific research due to its potential applications in various fields. This compound belongs to the family of polyamines, which are organic compounds that play important roles in cellular processes such as DNA replication, transcription, and translation.
Wirkmechanismus
The mechanism of action of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine involves its ability to bind to DNA and RNA molecules, as well as its interaction with various enzymes and proteins. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can induce apoptosis in cancer cells by activating the caspase pathway, which leads to cell death. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can also inhibit angiogenesis by binding to vascular endothelial growth factor (VEGF) and preventing its interaction with its receptor. In drug delivery, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can bind to specific receptors on the surface of cells, allowing for targeted delivery of drugs. In gene editing, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can deliver CRISPR-Cas9 gene editing tools to specific cells, allowing for precise gene editing.
Biochemische Und Physiologische Effekte
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can also bind to DNA and RNA molecules, as well as various enzymes and proteins, leading to changes in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in lab experiments is its ability to target specific cells or tissues, allowing for more precise experiments. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine also has a relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the use of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in scientific research. One potential direction is the development of new cancer therapies using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine as a targeting molecule. Another direction is the use of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in gene editing, particularly in the development of new CRISPR-Cas9 delivery methods. Additionally, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine could be used in the development of new drug delivery systems for a variety of diseases and conditions.
Synthesemethoden
The synthesis of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine involves the reaction between 1,4-dibromobutane and 1,3-diaminopropane in the presence of sodium hydride. The resulting product is then reacted with 3-aminobutylamine to yield 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been found to have potential applications in various fields of scientific research, including cancer therapy, drug delivery, and gene editing. In cancer therapy, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can be used as a carrier molecule to transport drugs to specific cells or tissues. In gene editing, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can be used to deliver CRISPR-Cas9 gene editing tools to specific cells.
Eigenschaften
CAS-Nummer |
137946-03-3 |
|---|---|
Produktname |
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine |
Molekularformel |
C12H30N4 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine |
InChI |
InChI=1S/C12H30N4/c1-11(13)5-9-15-7-3-4-8-16-10-6-12(2)14/h11-12,15-16H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
LXKFTCVCBKNJNM-UHFFFAOYSA-N |
SMILES |
CC(CCNCCCCNCCC(C)N)N |
Kanonische SMILES |
CC(CCNCCCCNCCC(C)N)N |
Synonyme |
1,12-dimethylspermine 1,12-dimethylspermine tetrahydrochloride alpha,alpha'-dimethylspermine alpha,alpha'-Me2SPM bis-alpha,alpha'-methylated spermine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




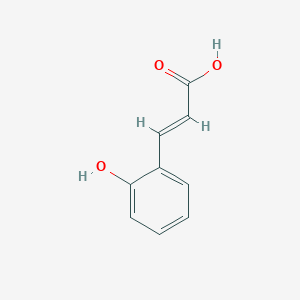
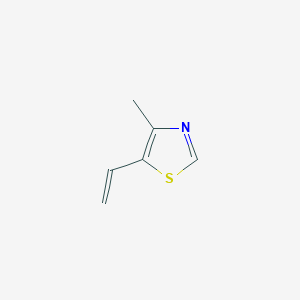
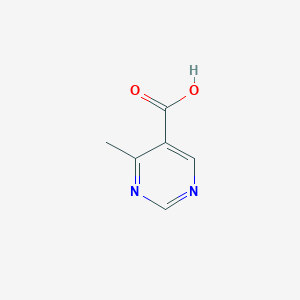
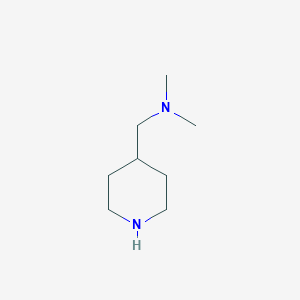
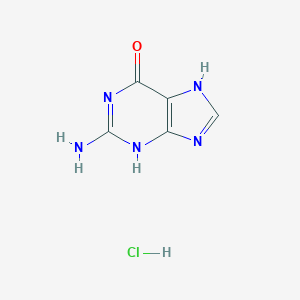
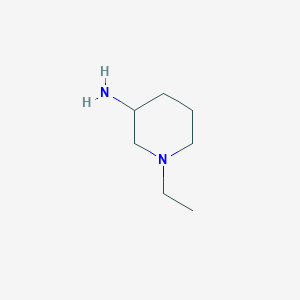
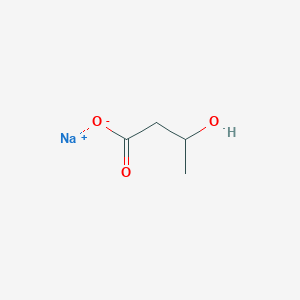
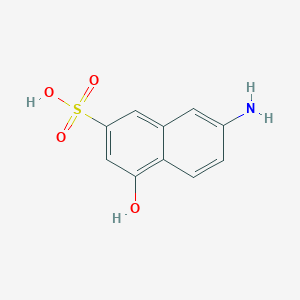
![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
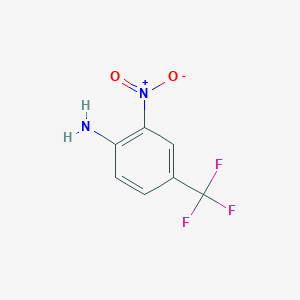
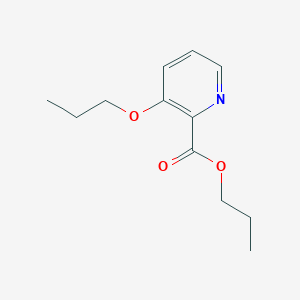
![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
